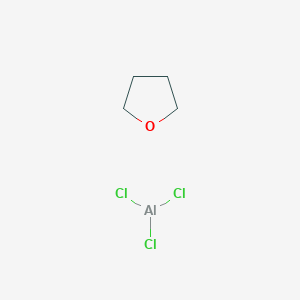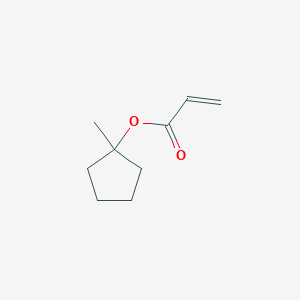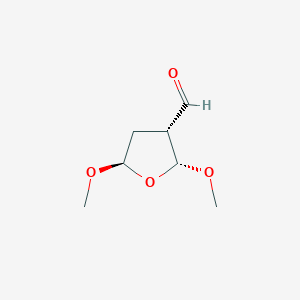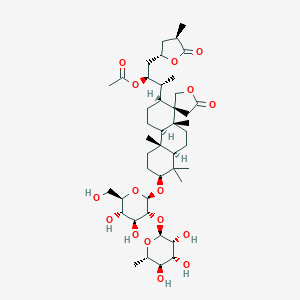
Oxolane;trichloroalumane
Overview
Description
Aluminum chloride tetrahydrofuran complex is a chemical compound with the formula C₄H₈AlCl₃O. It is a coordination complex formed by the interaction of aluminum chloride and tetrahydrofuran. This compound is known for its utility in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum chloride tetrahydrofuran complex typically involves the reaction of aluminum chloride with tetrahydrofuran under controlled conditions. One common method is to dissolve aluminum chloride in tetrahydrofuran, resulting in the formation of the complex. The reaction is usually carried out at low temperatures to ensure stability and prevent decomposition .
Industrial Production Methods
In industrial settings, the production of aluminum chloride tetrahydrofuran complex may involve large-scale reactors where aluminum chloride is mixed with tetrahydrofuran. The process is carefully monitored to maintain the desired concentration and purity of the complex. The product is then purified and stored under appropriate conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Aluminum chloride tetrahydrofuran complex undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other nucleophiles.
Coordination Reactions: The complex can form additional coordination bonds with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with aluminum chloride tetrahydrofuran complex include nucleophiles such as amines and phosphines. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the complex .
Major Products Formed
The major products formed from reactions involving aluminum chloride tetrahydrofuran complex depend on the specific reagents and conditions used. For example, substitution reactions may yield products where chloride ions are replaced by other functional groups .
Scientific Research Applications
Aluminum chloride tetrahydrofuran complex has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of aluminum chloride tetrahydrofuran complex involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. The complex can interact with molecular targets such as nucleophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Aluminum chloride: A common Lewis acid used in many chemical reactions.
Gallium chloride tetrahydrofuran complex: Similar in structure but with different reactivity and applications.
Indium chloride tetrahydrofuran complex: Another similar compound with unique properties and uses.
Uniqueness
Aluminum chloride tetrahydrofuran complex is unique due to its specific coordination with tetrahydrofuran, which enhances its solubility and reactivity in organic solvents. This makes it particularly useful in organic synthesis and industrial applications .
Properties
IUPAC Name |
oxolane;trichloroalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.Al.3ClH/c1-2-4-5-3-1;;;;/h1-4H2;;3*1H/q;+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBWRNBMWSVXBB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.[Al](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8AlCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578391 | |
| Record name | Oxolane--trichloroalumane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192656-42-1 | |
| Record name | Oxolane--trichloroalumane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminum trichloride tetrahydrofurane complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)

![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)



![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)


